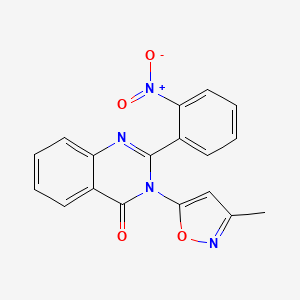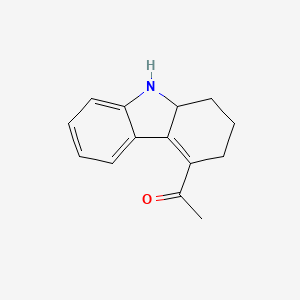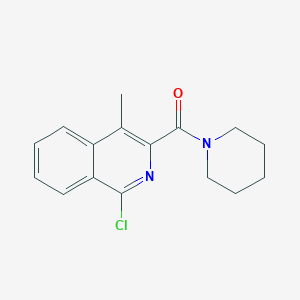
(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chloro-substituted isoquinoline ring and a piperidine moiety connected through a methanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with piperidine in the presence of a suitable base.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through acylation reactions using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential ligand for studying receptor interactions and signaling pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in key biochemical pathways.
Signal Transduction Modulation: The compound may influence intracellular signaling pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Chloroisoquinolin-3-yl)(piperidin-1-yl)methanone: Lacks the methyl group on the isoquinoline ring.
(1-Methylisoquinolin-3-yl)(piperidin-1-yl)methanone: Lacks the chloro group on the isoquinoline ring.
(1-Chloro-4-methylisoquinolin-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
(1-Chloro-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone is unique due to the presence of both the chloro and methyl groups on the isoquinoline ring, as well as the piperidine moiety. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propriétés
Numéro CAS |
89928-98-3 |
|---|---|
Formule moléculaire |
C16H17ClN2O |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
(1-chloro-4-methylisoquinolin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H17ClN2O/c1-11-12-7-3-4-8-13(12)15(17)18-14(11)16(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clé InChI |
NNPZFAWDCKTNLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


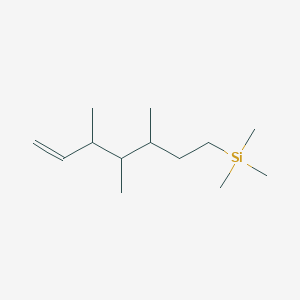
![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
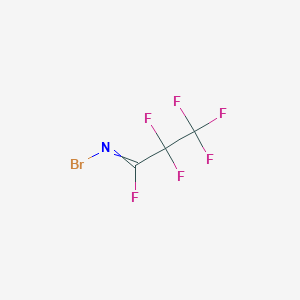
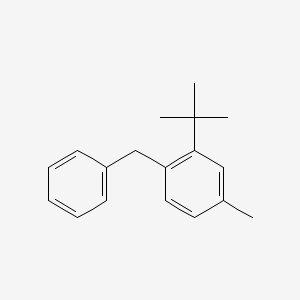
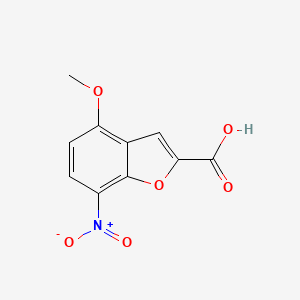

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
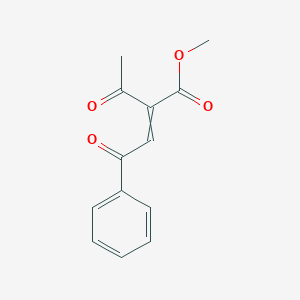
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

